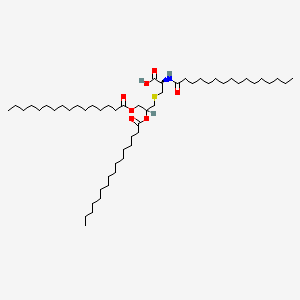
N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine
Vue d'ensemble
Description
N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine, also known as PP2A activator, is a lipid molecule that has been found to have significant effects on cellular signaling pathways. This molecule has been studied extensively in recent years, and its potential applications in scientific research have been explored.
Applications De Recherche Scientifique
B-Lymphocyte Activation and Immunomodulation
Research has demonstrated that synthetic analogues of N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine act as potent B-lymphocyte mitogens, both in vitro and in vivo. These compounds, including tripalmitoyl cysteine, have shown significant mitogenic activity toward mouse spleen cell cultures, not dependent on the presence of serum, and have induced splenomegaly and polyclonal B-cell activation when injected into mice (Johnson et al., 1983). This highlights their potential as immunomodulatory agents.
Toll-like Receptor 2 Agonists and Vaccine Development
This compound, known as a Toll-like receptor 2 (TLR2) agonist when incorporated into peptide vaccines, has been used to enhance vaccine efficacy. An improved method for synthesizing lipopeptide TLR2-agonists employing click chemistry has been developed, facilitating the preparation of self-adjuvanting lipopeptides for vaccine use (Wright et al., 2013). This method represents a significant advancement in the development of novel vaccine adjuvants.
Immune Activation and Adjuvant Properties
This compound derivatives have been synthesized and shown to activate macrophages and B-cells effectively. These lipopeptides, derived from the immunologically active N-terminus of bacterial lipoprotein, have proven to be potent macrophage and B-cell activators, serving as non-toxic, non-pyrogenic immune adjuvants in combination with antigens and haptens (Metzger et al., 2009). Their application extends to enhancing the immune response, underlining their significance in vaccine formulation and immunotherapy.
Mécanisme D'action
Pam3-Cys-OH, also known as N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine, Pam3Cys-OH, R3PDV16IN3, or Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine, is a synthetic bacterial lipoprotein . This compound has been the subject of extensive research due to its potential applications in immunology and pharmacology.
Target of Action
The primary target of Pam3-Cys-OH is Toll-like receptor 2 (TLR2) . TLR2 is a type of protein that plays a crucial role in the immune system. It recognizes foreign substances and passes on signals to the cells of the immune system.
Mode of Action
Pam3-Cys-OH interacts with TLR2 to induce an antimicrobial pathway . This interaction triggers the release of various cytokines, which are substances that allow immune cells to communicate with each other. This communication results in an immune response that helps the body fight off infections .
Biochemical Pathways
The interaction of Pam3-Cys-OH with TLR2 activates several biochemical pathways. These include the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways play a crucial role in the immune response, leading to the production of cytokines and chemokines that mediate inflammation and recruit immune cells to the site of infection .
Pharmacokinetics
It is known that the compound is soluble in dmso
Result of Action
The activation of TLR2 by Pam3-Cys-OH leads to a cascade of events that result in an immune response. This includes the production of cytokines and chemokines, which mediate inflammation and recruit immune cells to the site of infection . This immune response helps the body fight off infections.
Action Environment
The action of Pam3-Cys-OH can be influenced by various environmental factors. For instance, the presence of other microbial components can modulate the immune response triggered by Pam3-Cys-OH . Additionally, the physical and chemical environment can impact the stability and efficacy of Pam3-Cys-OH.
Propriétés
IUPAC Name |
(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60)/t49?,50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFZLRNAOHUQPH-GOOVXGPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H103NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007550 | |
| Record name | S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
910.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87420-41-5 | |
| Record name | Tripalmitoyl-S-glycerylcysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87420-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Bis(palmitoyloxy)-2-propyl-1-palmitoylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087420415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-[2,3-Bis(hexadecanoyloxy)propyl]-N-(1-hydroxyhexadecylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-.ALPHA.-PALMITOYL-S-(2,3-BIS(PALMITOYLOXY)-(2RS)-PROPYL)-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3PDV16IN3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



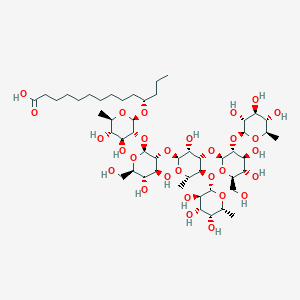
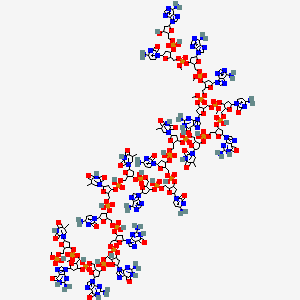
![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21E)-30-[5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-(1-hydroxyethyl)-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1257194.png)
![2-(2-Fluoro-5-methoxyphenyl)-5-methyl-4-[(4-phenyl-1-piperidinyl)methyl]oxazole](/img/structure/B1257195.png)
![2-[[[(1-Ethyl-3,5-dimethyl-4-pyrazolyl)methylamino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1257196.png)
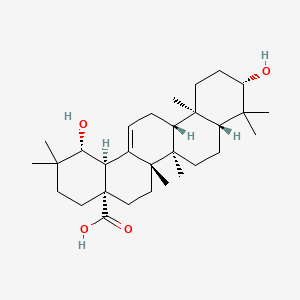

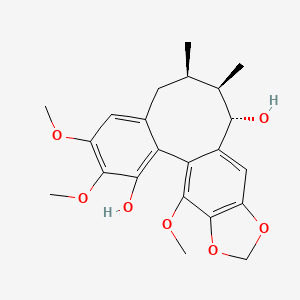
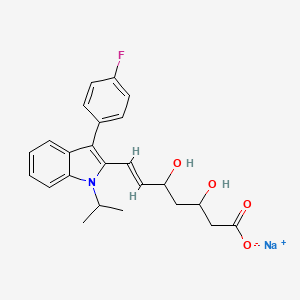
![2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]-5-(3-oxobutanoylamino)benzenesulfonic acid](/img/structure/B1257206.png)
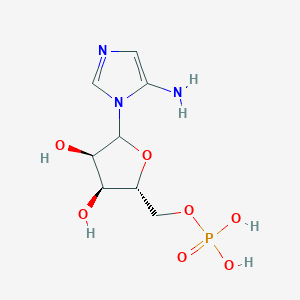
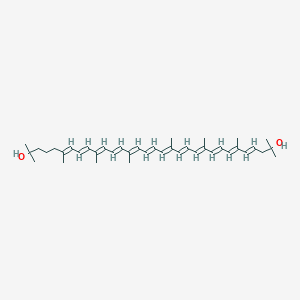
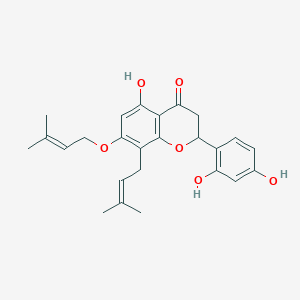
![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E,10E,14E,20E,24E)-28-[carbamimidoyl(methyl)amino]-1-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-2,12,14,16,22-pentamethyl-1-oxooctacosa-2,4,6,8,10,14,20,24-octaen-13-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1257210.png)